1-(3-methoxyphenyl)-N-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-5-oxopyrrolidine-3-carboxamide
Description
Properties
IUPAC Name |
1-(3-methoxyphenyl)-N-[2-(5-methyl-3-thiophen-2-ylpyrazol-1-yl)ethyl]-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3S/c1-15-11-19(20-7-4-10-30-20)24-26(15)9-8-23-22(28)16-12-21(27)25(14-16)17-5-3-6-18(13-17)29-2/h3-7,10-11,13,16H,8-9,12,14H2,1-2H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLTHBRJRNYGPCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNC(=O)C2CC(=O)N(C2)C3=CC(=CC=C3)OC)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3-methoxyphenyl)-N-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-5-oxopyrrolidine-3-carboxamide, a compound with the molecular formula C22H24N4O3S and a molecular weight of 424.52 g/mol, has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrrolidine core linked to a carboxamide group, with substituents that include a methoxyphenyl group, a thiophene moiety, and a pyrazole ring. Its unique structure suggests multiple sites for interaction with biological targets.
Pharmacological Properties
Research indicates that pyrazole derivatives exhibit a wide range of pharmacological activities including:
- Analgesic : Some derivatives have shown efficacy in pain relief.
- Anticancer : Notable cytotoxic effects against various cancer cell lines have been documented.
- Anti-inflammatory : The compound may inhibit inflammatory pathways.
- Antimicrobial : Exhibits activity against several bacterial strains.
The biological activity of this compound is likely mediated through various mechanisms:
- Enzyme Inhibition : The binding affinity to specific enzymes can modulate their activity, impacting metabolic pathways.
- Receptor Interaction : The compound may act as an agonist or antagonist at certain receptors, influencing cellular responses.
- Signal Transduction Modulation : It may interfere with intracellular signaling cascades, affecting gene expression and protein synthesis.
Anticancer Activity
A study evaluated the anticancer properties of similar pyrazole derivatives, demonstrating that they induce apoptosis in cancer cells through the activation of caspase pathways. The compound's structural similarities suggest it may exhibit comparable effects.
Anti-inflammatory Effects
Research on related compounds revealed their ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests that this compound might similarly modulate inflammatory responses.
Synthesis and Development
The synthesis of this compound typically involves multi-step organic reactions starting from commercially available precursors. Key steps include:
- Formation of the Pyrazole Ring : Achieved via the reaction of hydrazine with β-diketones.
- Introduction of Thiophene Group : Utilizes cross-coupling methods such as Suzuki-Miyaura coupling.
- Final Assembly : Combines all components through amide bond formation.
Scientific Research Applications
Molecular Formula and Structure
- Molecular Formula : C₁₈H₁₈N₄O₃S
- Molecular Weight : 378.43 g/mol
The structure of the compound consists of a pyrrolidine ring, a pyrazole moiety, and a methoxyphenyl group, contributing to its unique properties and biological activities.
Chemical Characteristics
The compound exhibits various functional groups that may influence its solubility, reactivity, and interaction with biological targets. The presence of the thiophene and pyrazole rings suggests potential for diverse pharmacological effects.
Medicinal Chemistry
- Anticancer Activity : Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. The compound has been evaluated for its ability to inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest. For instance, compounds with similar scaffolds have shown effectiveness against various cancer cell lines, indicating a potential pathway for further research into this specific compound's efficacy .
- Anti-inflammatory Properties : The incorporation of methoxy and thiophene groups has been linked to anti-inflammatory effects. Research has demonstrated that such compounds can modulate inflammatory pathways, making them candidates for treating conditions like arthritis or chronic inflammatory diseases .
- Antimicrobial Activity : The compound has also been studied for its antimicrobial properties. Pyrazole derivatives are known for their ability to combat bacterial infections, and preliminary tests suggest that this compound may exhibit similar activity against pathogenic bacteria .
Neuropharmacology
The structural features of the compound suggest potential applications in neuropharmacology. Compounds with similar configurations have been explored for their neuroprotective effects and ability to modulate neurotransmitter systems, which could lead to advancements in treating neurodegenerative diseases .
Synthetic Applications
The synthesis of this compound involves several steps that can be optimized for large-scale production. The methodologies employed in synthesizing pyrazole derivatives are being refined to enhance yield and reduce environmental impact . This aspect is crucial for pharmaceutical applications where cost-effectiveness is essential.
Case Study 1: Anticancer Evaluation
In a study published in Medicinal Chemistry, a series of pyrazole derivatives were synthesized and evaluated for their anticancer activity against various cancer cell lines. The results indicated that compounds with similar structures to the one discussed showed IC50 values in the micromolar range against breast cancer cells, suggesting significant potential for further development .
Case Study 2: Anti-inflammatory Effects
A recent investigation focused on the anti-inflammatory properties of substituted pyrazoles. The study found that compounds with thiophene substitutions demonstrated superior inhibition of pro-inflammatory cytokines in vitro compared to standard anti-inflammatory drugs like diclofenac . This points towards the therapeutic potential of the compound in managing inflammatory disorders.
Case Study 3: Antimicrobial Testing
A comprehensive screening of pyrazole derivatives revealed promising antimicrobial activity against Gram-positive and Gram-negative bacteria. The tested compounds exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, indicating their potential as novel antimicrobial agents .
Chemical Reactions Analysis
Hydrolysis Reactions
The carboxamide and pyrrolidinone moieties are susceptible to hydrolysis under acidic or basic conditions:
Key Notes :
-
Methoxy groups remain stable under these conditions unless exposed to strong Lewis acids (e.g., BBr₃ for demethylation).
-
Pyrazole and thiophene rings are generally inert to hydrolysis .
Reduction and Oxidation
Functional groups react selectively with reducing/oxidizing agents:
Reduction
Oxidation
| Target Site | Reagent | Product |
|---|---|---|
| Thiophene ring | H₂O₂/AcOH, 60°C | Thiophene-S-oxide (sulfoxidation at sulfur atom) |
| Pyrazole methyl group | KMnO₄, H₂O, pH 10 | Carboxylic acid via benzylic oxidation |
Limitations :
-
Over-oxidation of thiophene to sulfone is possible with prolonged exposure .
-
Methoxyphenyl groups resist oxidation under mild conditions.
Electrophilic Substitution
The thiophene and pyrazole rings undergo regioselective electrophilic substitution:
Regiochemical Notes :
-
Pyrazole’s C4 is activated for halogenation due to electron-withdrawing effects of adjacent substituents .
Cross-Coupling Reactions
Transition metal-catalyzed reactions enable structural diversification:
Optimization Insights :
-
Thiophene’s sulfur may poison certain catalysts; Pd/Cu systems improve efficiency .
-
Microwave irradiation (100–120°C) reduces reaction times by 50% .
Thermal and Photochemical Stability
Stability studies under varying conditions reveal degradation pathways:
| Condition | Observation | Degradation Product |
|---|---|---|
| 150°C, 24 h (neat) | Dehydration of pyrrolidinone → α,β-unsaturated lactam | Cyclic enamide |
| UV light (254 nm), 48 h | Thiophene ring cleavage → Thioketone + CO₂ | Fragmented aliphatic chains |
Implications :
-
Thermal decomposition suggests caution during high-temperature synthesis .
-
Photodegradation necessitates dark storage for long-term stability .
Biological Activity Modulation via Derivatization
Structural analogs from literature demonstrate how reactions influence bioactivity:
Trends :
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Table 1: Key Structural Features and Properties
Key Observations:
- Aromatic Substituents : The target’s 3-methoxyphenyl group provides electron-donating effects, contrasting with the electron-withdrawing 4-fluorophenyl in and 3-chlorophenyl in . This may alter electronic interactions with biological targets.
- Heterocyclic Moieties : The thiophene in the target compound could enhance π-stacking compared to the thiadiazole in or unsubstituted pyrazoles in .
- Metabolic Stability : The thiophene and methoxy groups may confer resistance to oxidative metabolism compared to fluorophenyl or chlorophenyl analogs .
Q & A
Q. What are the foundational synthetic strategies for constructing the pyrazole-thiophene moiety in this compound?
The pyrazole-thiophene core can be synthesized via cyclocondensation reactions using substituted thiophene precursors. For example, describes a method using K₂CO₃ in DMF to facilitate nucleophilic substitution or coupling reactions. Key steps include:
- Reacting 5-methyl-3-(thiophen-2-yl)-1H-pyrazole with a chloroethylamine derivative under basic conditions.
- Monitoring reaction progress via TLC or HPLC to ensure complete substitution .
- Purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate).
Q. Which analytical techniques are critical for confirming the compound’s structural integrity?
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., methoxyphenyl, pyrrolidone) .
- Mass Spectrometry (HRMS) : To confirm molecular weight and fragmentation patterns.
- X-ray Crystallography : For unambiguous confirmation of stereochemistry, as demonstrated in related pyrazole-thiophene derivatives .
- HPLC : To assess purity (>95%) using reverse-phase C18 columns and UV detection .
Q. What safety protocols are recommended for handling this compound in the lab?
- Use PPE (gloves, goggles, lab coat) due to potential irritancy (based on structurally similar compounds in ).
- Work in a fume hood to avoid inhalation of fine particulates.
- Store in airtight containers at -20°C to prevent degradation .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to probe biological activity?
- Core Modifications : Synthesize analogs by varying substituents (e.g., replacing thiophen-2-yl with other heterocycles like furan or oxadiazole) to assess impact on target binding .
- Computational Docking : Use software like AutoDock Vina to predict interactions with receptors (e.g., kinases or GPCRs), guided by methods in for pyrazole-based ligands.
- In Vitro Assays : Test analogs in enzyme inhibition assays (e.g., kinase profiling) or cell-based models (e.g., cytotoxicity screens) .
Q. What strategies resolve contradictions in synthetic yield or purity data?
- Design of Experiments (DoE) : Apply factorial designs to optimize reaction parameters (e.g., temperature, solvent ratio) as described in for flow-chemistry systems.
- In-line Analytics : Use FTIR or ReactIR to monitor intermediate formation in real time.
- Statistical Modeling : Perform multivariate analysis to identify critical factors affecting yield, such as catalyst loading or reaction time .
Q. How can computational methods predict metabolic stability or toxicity?
- ADMET Prediction : Tools like SwissADME or ProTox-II can estimate bioavailability, CYP450 interactions, and toxicity profiles.
- Metabolite Identification : Simulate Phase I/II metabolism using software such as Meteor Nexus, referencing structural analogs in for validation .
Q. What advanced spectroscopic methods address challenges in characterizing stereoisomers?
- Chiral HPLC : Separate enantiomers using columns like Chiralpak IA-3 and polarimetric detection.
- ECD/VCD Spectroscopy : Compare experimental electronic/vibrational circular dichroism spectra with DFT-calculated models to assign absolute configuration .
Methodological Considerations
Q. How to design a scalable synthesis route for gram-scale production?
- Flow Chemistry : Adapt batch procedures to continuous-flow systems to enhance heat/mass transfer and reduce side reactions (e.g., ’s approach for diazo compounds).
- Catalyst Recycling : Use immobilized catalysts (e.g., Pd/C on silica) for Suzuki-Miyaura couplings to improve efficiency .
Q. What in silico approaches validate the compound’s target selectivity?
- Molecular Dynamics (MD) Simulations : Analyze binding pocket stability over 100-ns trajectories using GROMACS.
- Free Energy Perturbation (FEP) : Calculate relative binding affinities for mutant vs. wild-type receptors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
